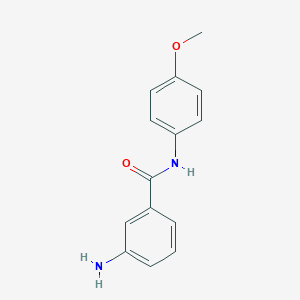

3-amino-N-(4-methoxyphenyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide derivatives often involves multi-step chemical processes, including nitration, acylation, ammoniation, reduction, and secondary ammoniation. For instance, derivatives like 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides are synthesized through a sequence of nitration, acylation, ammoniation, reduction, and secondary ammoniation, highlighting the compound's complex synthesis pathway (Liu, Chen, Qiu, & Zhang, 2019).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(4-methoxyphenyl)benzamide derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, a study on a novel derivative analyzed its structure both experimentally and theoretically, revealing it crystallizes in a triclinic system and detailing its molecular geometry using density functional theory (DFT) (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-N-(4-methoxyphenyl)benzamide derivatives often lead to complex behaviors. For example, electrochemical oxidation studies on amino-substituted benzamide derivatives demonstrate their capacity as antioxidants, indicating significant redox behavior and the potential for creating persistent free radicals (Jovanović et al., 2020).

Physical Properties Analysis

The physical properties of 3-amino-N-(4-methoxyphenyl)benzamide derivatives, such as solubility, melting point, and crystalline form, can significantly affect their application and effectiveness. Studies have detailed the preparation and characterization of different polymorphs of these compounds, revealing their thermal behavior and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of 3-amino-N-(4-methoxyphenyl)benzamide derivatives. For instance, their interaction with DNA methyltransferase 1 and their cytotoxic activities against cancer cell lines have been explored, showcasing their therapeutic potential (El Gaafary et al., 2021).

Scientific Research Applications

Inhibition of Poly(ADP-ribose) Synthetase : It acts as a competitive inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase, a role crucial in cell functions like DNA repair and programmed cell death (Purnell & Whish, 1980).

Antimicrobial and Antioxidant Activities : Exhibiting antimicrobial and antioxidant properties, it contributes to the field of microbiology and pharmacology (Yang et al., 2015).

Antioxidant Agent : Amino-substituted benzamide derivatives, including 3-amino-N-(4-methoxyphenyl)benzamide, act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

Corrosion Inhibition : It is used as a corrosion inhibitor for mild steel in acidic conditions, relevant in materials science and engineering (Mishra et al., 2018).

Study of Intramolecular Hydrogen Bonding : The compound is studied for its intramolecular hydrogen bonding, which aids in understanding aromaticity in molecular chemistry (Subhapriya et al., 2017).

Anticonvulsant Activity : Derivatives of this compound have shown superior anticonvulsant activity, contributing to neurological and pharmaceutical research (Lambert et al., 1995).

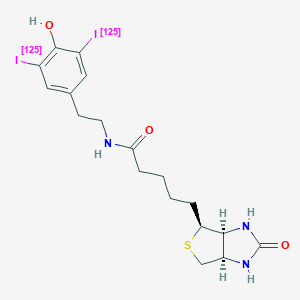

Radiopharmaceutical Applications : Radioiodinated 4-Amino-N-(4-methoxyphenyl)benzamide exhibits high affinity for serotonin-5HT2-receptors, useful in neuroimaging and radiopharmaceutical research (Mertens et al., 1994).

Selective Serotonin 4 Receptor Agonism : It acts as a selective 5-HT4 receptor agonist, potentially serving as a novel prokinetic agent in gastrointestinal treatments (Sonda et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the formation of parallel monoacylation by-products and consecutive diacylation by-products .

Biochemical Pathways

Given its role as a building block in the synthesis of various drug candidates , it can be inferred that this compound may influence a range of biochemical pathways.

Result of Action

It is known that this compound is a crucial building block in the synthesis of many drug candidates , suggesting that it may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the selective acylation process used to synthesize this compound can be complicated by the presence of parallel monoacylation by-products and consecutive diacylation by-products .

properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJRUDWWISWNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356430 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-methoxyphenyl)benzamide | |

CAS RN |

115175-19-4 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

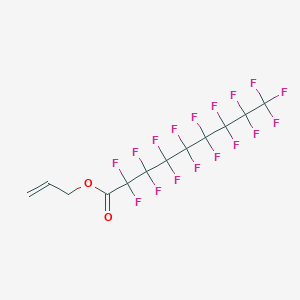

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

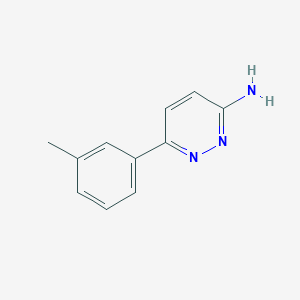

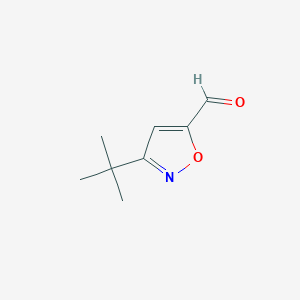

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3-amino-N-(4-methoxyphenyl)benzamide into the 1,3-benzoselenazole structure influence its glutathione peroxidase-like antioxidant activity?

A1: While the provided research doesn't directly investigate the antioxidant activity of 3-amino-N-(4-methoxyphenyl)benzamide itself, it highlights the importance of substituents on the benzoselenazole ring for antioxidant activity. The study demonstrates that 1,3-benzoselenazoles synthesized from 3-amino-N-(4-methoxyphenyl)benzamide exhibit glutathione peroxidase (GPx)-like antioxidant activity. Although the 4-methoxyphenyl substituent derived from 3-amino-N-(4-methoxyphenyl)benzamide isn't specifically discussed, the research emphasizes the impact of electron-donating groups on enhancing antioxidant activity. Further investigation is needed to directly correlate the presence of the 4-methoxyphenyl group with the observed antioxidant properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)